Maleylpyruvate
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C7H6O6 |
|---|---|
Peso molecular |
186.12 g/mol |
Nombre IUPAC |
(Z)-4,6-dioxohept-2-enedioic acid |
InChI |
InChI=1S/C7H6O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-2H,3H2,(H,10,11)(H,12,13)/b2-1- |
Clave InChI |
AZCFLHZUFANAOR-UPHRSURJSA-N |
SMILES |
C(C(=O)C=CC(=O)O)C(=O)C(=O)O |
SMILES isomérico |
C(C(=O)/C=C\C(=O)O)C(=O)C(=O)O |
SMILES canónico |
C(C(=O)C=CC(=O)O)C(=O)C(=O)O |
Sinónimos |
maleylpyruvate maleylpyruvic acid |
Origen del producto |
United States |
Metabolic Pathways Involving Maleylpyruvate
The Gentisate Pathway: Maleylpyruvate as a Key Intermediate
The gentisate pathway is a significant route for the aerobic degradation of a wide range of aromatic compounds. asm.orgoup.com this compound holds a pivotal position in this pathway as the direct product of aromatic ring cleavage.
Enzymatic Formation of this compound from Gentisate (e.g., Gentisate 1,2-Dioxygenase Activity)
The formation of this compound is initiated by the enzymatic cleavage of the gentisate aromatic ring. oup.comoup.com This critical step is catalyzed by gentisate 1,2-dioxygenase (GDO), a non-heme iron-containing enzyme. asm.orgoup.comresearchgate.net GDO utilizes molecular oxygen to break the bond between the carboxyl group and the adjacent hydroxyl group on the gentisate molecule, resulting in the formation of this compound. mdpi.comwikipedia.org This reaction is a type of extradiol ring cleavage. mdpi.com The activity of GDO can be monitored spectrophotometrically by measuring the increase in absorbance at 330 nm, which corresponds to the formation of this compound. asm.orgoup.comoup.com The enzyme has been studied in various bacteria, including Pseudomonas and Xanthobacter species. oup.comresearchgate.net
Divergent Catabolic Fates of this compound
Once formed, this compound can be processed through two distinct catabolic routes, leading to different downstream products. nih.govnih.gov These divergent pathways highlight the metabolic versatility of microorganisms in degrading aromatic compounds.
In one major pathway, this compound is isomerized to fumarylpyruvate. nih.govnih.gov This cis-trans isomerization is catalyzed by the enzyme this compound isomerase. asm.orgontosight.ai The reaction involves the conversion of the cis double bond in this compound to a trans double bond in fumarylpyruvate, a structural change that can be observed by a shift in the absorbance maximum from 330 nm to 345 nm. nih.govasm.orgnih.gov
The isomerization can be dependent on different cofactors. In many Gram-negative bacteria, such as Ralstonia sp., the enzyme is glutathione (B108866) (GSH)-dependent. uniprot.org However, glutathione-independent this compound isomerases have been identified in various Gram-positive bacteria, including species of Bacillus, Arthrobacter, Corynebacterium, Nocardia, and Rhodococcus. asm.orgnih.gov In some bacteria, other thiols like L-cysteine or mycothiol (B1677580) can serve as cofactors for this isomerization. nih.govnih.gov Following isomerization, fumarylpyruvate is then hydrolyzed by fumarylpyruvate hydrolase to yield fumarate (B1241708) and pyruvate (B1213749), which are central metabolites that can enter the Krebs cycle. nih.govwikipedia.org
Alternatively, this compound can undergo direct hydrolysis without prior isomerization. nih.govnih.govnih.gov This reaction is catalyzed by this compound hydrolase, which cleaves this compound to produce maleate (B1232345) and pyruvate. nih.govontosight.aimicrobialtec.com This direct hydrolysis route has been notably characterized in Pseudomonas alcaligenes NCIMB 9867. nih.govsjtu.edu.cn The enzyme responsible, HbzF, was identified as a novel this compound hydrolase. nih.govasm.org The products, maleate and pyruvate, were confirmed through high-performance liquid chromatography (HPLC) analysis. nih.gov This pathway provides a direct alternative to the more commonly studied isomerization route for the complete degradation of gentisate-derived intermediates. sjtu.edu.cnasm.org
Isomerization Route to Fumarylpyruvate
This compound in Other Aromatic Compound Degradation Pathways
The significance of this compound extends beyond the gentisate pathway, playing a role in the catabolism of more complex aromatic molecules, including polycyclic aromatic hydrocarbons (PAHs).
Polycyclic Aromatic Hydrocarbon (PAH) Catabolism (e.g., Naphthalene (B1677914) Degradation)
This compound is an intermediate in the degradation of some PAHs, such as naphthalene. nih.gov In certain bacteria, the catabolism of naphthalene proceeds through salicylate (B1505791) and then gentisate. nih.gov Subsequently, gentisate is cleaved to form this compound, linking PAH degradation to the gentisate pathway. nih.gov For instance, in Ralstonia sp. strain U2, naphthalene degradation involves the conversion to gentisate, which is then acted upon by gentisate 1,2-dioxygenase to produce this compound. nih.govasm.org This highlights the central role of the gentisate pathway, and consequently this compound, in the bioremediation of environments contaminated with PAHs. nih.govoup.comacademicjournals.org The genetic systems encoding these degradation pathways are often found on plasmids, facilitating their transfer between different bacterial species. academicjournals.orgtandfonline.com
Metabolism of Substituted Benzoates (e.g., 3-Hydroxybenzoate, 5-Nitroanthranilic Acid)
This compound is a critical intermediate in the bacterial degradation of substituted aromatic acids, such as 3-hydroxybenzoate and 5-nitroanthranilic acid. These pathways ultimately convert complex aromatic structures into central metabolites.
3-Hydroxybenzoate
The metabolism of 3-hydroxybenzoate in many microorganisms proceeds through the gentisate pathway, where this compound is a key product of aromatic ring cleavage. unl.eduresearchgate.netoup.com In various bacteria, including strains of Pseudomonas, Klebsiella, Rhodococcus, and Bacillus, 3-hydroxybenzoate is first hydroxylated to form 2,5-dihydroxybenzoate (B8804636) (gentisate). researchgate.netoup.comnih.gov This reaction is typically catalyzed by a monooxygenase enzyme. nih.govasm.org
The gentisate molecule then undergoes oxidative ring fission, a reaction catalyzed by gentisate 1,2-dioxygenase, which breaks the aromatic ring to form this compound. researchgate.netasm.orgjmb.or.kr Once formed, this compound can be processed by one of two alternative routes researchgate.net:
Isomerization Pathway : this compound is isomerized from a cis to a trans configuration, yielding fumarylpyruvate. ontosight.aiwikipedia.org This reaction is catalyzed by the enzyme this compound isomerase. ontosight.aiwikipedia.org Fumarylpyruvate is subsequently hydrolyzed to fumarate and pyruvate, which enter central metabolic cycles. asm.orgnih.gov
Hydrolytic Pathway : this compound is directly hydrolyzed by this compound hydrolase to form maleate and pyruvate. ontosight.aiqmul.ac.uknih.gov
The specific pathway utilized can depend on the organism. For instance, some Gram-positive bacteria like Bacillus megaterium possess a glutathione-independent this compound isomerase, while others like Corynebacterium glutamicum use a mycothiol-dependent isomerase for this conversion when metabolizing 3-hydroxybenzoate. asm.orgnih.gov In Pseudomonas alcaligenes, both this compound hydrolase and fumarylpyruvate hydrolase activities have been identified after growth on 3-hydroxybenzoate. nih.govnih.gov
Table 1: Key Enzymes in the Degradation of 3-Hydroxybenzoate via this compound This table is interactive. Click on the headers to sort.
| Enzyme | Function | Organism Example |
| 3-Hydroxybenzoate 6-hydroxylase | Converts 3-hydroxybenzoate to gentisate. asm.orgresearchgate.net | Paenibacillus sp. NyZ101 asm.org |
| Gentisate 1,2-dioxygenase | Catalyzes the ring cleavage of gentisate to form this compound. asm.orgjmb.or.kr | Arthrobacter sp. scl-2, Paenibacillus sp. NyZ101 asm.orgjmb.or.kr |
| This compound Isomerase | Isomerizes this compound to fumarylpyruvate. ontosight.aiwikipedia.org | Klebsiella pneumoniae, Bacillus megaterium nih.govasm.org |
| This compound Hydrolase | Hydrolyzes this compound to maleate and pyruvate. ontosight.aiqmul.ac.uk | Pseudomonas alcaligenes qmul.ac.uk |
| Fumarylpyruvate Hydrolase | Hydrolyzes fumarylpyruvate to fumarate and pyruvate. asm.orgnih.gov | Pseudomonas alcaligenes, Paenibacillus sp. NyZ101 asm.orgnih.gov |
5-Nitroanthranilic Acid
The biodegradation of 5-nitroanthranilic acid, a natural compound produced by Streptomyces scabies, also converges on the formation of this compound. asm.orgnih.govnih.gov In Bradyrhizobium sp. strain JS329, the degradation pathway is initiated by a hydrolytic deamination of 5-nitroanthranilic acid to produce 5-nitrosalicylic acid. asm.orgnih.govnih.gov
This is followed by an unusual ring fission step catalyzed by 5-nitrosalicylate dioxygenase, which acts on 5-nitrosalicylic acid without prior removal of the nitro group. nih.govnih.gov The resulting ring fission product is unstable and undergoes spontaneous lactonization, which is accompanied by the elimination of the nitro group as nitrite (B80452). asm.orgnih.govgatech.edu The lactone intermediate is then hydrolyzed by a specific lactone hydrolase to yield this compound. asm.orgnih.gov this compound is subsequently catabolized to central metabolic intermediates like fumarate and pyruvate. asm.orgnih.gov
Table 2: Key Steps in the Degradation of 5-Nitroanthranilic Acid This table is interactive. Click on the headers to sort.
| Step | Enzyme/Process | Description | Organism Example |
| Deamination | 5-Nitroanthranilate deaminase | Converts 5-nitroanthranilic acid to 5-nitrosalicylic acid. nih.gov | Bradyrhizobium sp. JS329 nih.gov |
| Ring Cleavage | 5-Nitrosalicylate dioxygenase | Oxidizes the aromatic ring of 5-nitrosalicylic acid. nih.gov | Bradyrhizobium sp. JS329 nih.gov |
| Lactonization & Denitration | Spontaneous | The ring fission product lactonizes and releases a nitrite group. asm.orgnih.gov | Bradyrhizobium sp. JS329 asm.org |
| Hydrolysis | Lactone hydrolase | Opens the lactone ring to form this compound. asm.orgnih.gov | Bradyrhizobium sp. JS329 nih.gov |
| Further Metabolism | This compound Isomerase / Hydrolase | Converts this compound into central metabolites. asm.orgnih.gov | Bradyrhizobium sp. JS329 asm.org |
Degradation of Specific Xenobiotics (e.g., Isocarbophos)
This compound is also a central metabolite in the biodegradation of certain xenobiotic compounds, such as the organophosphorus insecticide isocarbophos (B1203156).
Isocarbophos
The bacterial degradation of isocarbophos has been studied in strains like Arthrobacter sp. scl-2, which can use the pesticide as a sole source of carbon and phosphorus. jmb.or.krnih.gov The degradation pathway involves the initial breakdown of isocarbophos into less complex aromatic intermediates. jmb.or.krnih.govebi.ac.uk
Metabolite analysis has identified isopropyl salicylate, salicylate, and gentisate as sequential intermediates in this pathway. jmb.or.krnih.gov The transformation proceeds via the gentisate pathway, similar to the metabolism of 3-hydroxybenzoate. jmb.or.kr Gentisate is formed from salicylate and is then subjected to ring cleavage by gentisate 1,2-dioxygenase, producing this compound. jmb.or.krnih.gov In Arthrobacter sp. scl-2, the pathway continues with the isomerization of this compound to fumarylpyruvate, catalyzed by this compound isomerase, before being hydrolyzed into fumarate and pyruvate. jmb.or.krnih.govebi.ac.uk
Table 3: Biodegradation Pathway of Isocarbophos via this compound This table is interactive. Click on the headers to sort.
| Metabolite | Preceding Compound | Key Enzyme |
| Isopropyl salicylate | Isocarbophos | Hydrolase (unspecified) |
| Salicylate | Isopropyl salicylate | Hydrolase (unspecified) |
| Gentisate | Salicylate | Salicylate 5-hydroxylase |
| This compound | Gentisate | Gentisate 1,2-dioxygenase jmb.or.krnih.gov |
| Fumarylpyruvate | This compound | This compound isomerase jmb.or.krnih.gov |
Enzymology of Maleylpyruvate Transformation
Maleylpyruvate Isomerase (MPI)
This compound isomerase (EC 5.2.1.4) is the enzyme responsible for the cis-trans isomerization of 3-maleylpyruvate to 3-fumarylpyruvate. uniprot.org This reaction is essential for funneling the products of aromatic ring cleavage into central metabolic pathways, typically leading to the formation of fumarate (B1241708) and pyruvate (B1213749). proteopedia.org The systematic name for this enzyme is 3-maleylpyruvate cis-trans-isomerase. uniprot.org
This compound isomerases are broadly classified based on their dependence on specific low-molecular-weight (LMW) thiol cofactors. This diversity reflects the distinct evolutionary paths and the varied thiol pools present in different bacterial groups. asm.org Four main types have been characterized: glutathione (B108866) (GSH)-dependent, mycothiol (B1677580) (MSH)-dependent, L-cysteine-dependent, and a historically categorized group of glutathione-independent isomerases.
Exclusively found in high-G+C Gram-positive bacteria, particularly within the Actinobacteria phylum, this class of isomerase utilizes mycothiol (MSH) as its essential cofactor. asm.orgresearchgate.net Mycothiol is the major LMW thiol in these organisms, analogous to the role of glutathione in Gram-negative bacteria. asm.org The enzyme from Corynebacterium glutamicum, encoded by the gene ncgl2918, was the first MSH-dependent MPI to be identified and is not homologous to the GSH-dependent NagL enzymes. nih.govubc.ca This discovery linked the gentisate assimilation pathway directly to mycothiol biosynthesis. nih.gov The purified enzyme from C. glutamicum is a monomer with a molecular mass of approximately 34 kDa. nih.gov
A more recently discovered class of MPI is dependent on L-cysteine. This novel enzyme, named BagL, was identified in the low-G+C Gram-positive bacterium Paenibacillus sp. strain NyZ101. researchgate.netnih.gov While BagL can utilize cysteinylglycine (B43971) and, to a lesser extent, glutathione in vitro, L-cysteine is considered its physiological cofactor due to its abundance in low-G+C Gram-positive bacteria. researchgate.netnih.gov The enzyme, which likely functions as a dimer, shows no significant sequence homology to previously characterized MPIs. nih.gov Its activity is notably enhanced by the presence of Ni²⁺ ions, and it is classified as a member of the DinB protein family. researchgate.netnih.gov
The term "glutathione-independent" was historically used to describe this compound isomerase activity observed in cell extracts of various Gram-positive bacteria, including species of Bacillus, Arthrobacter, Corynebacterium, and Rhodococcus, before their specific thiol cofactors were known. asm.org Initial studies on organisms like Bacillus megaterium demonstrated that after dialysis to remove LMW compounds like GSH, the isomerase activity persisted. asm.org It is now understood that this "GSH-independent" activity is, in most cases, attributable to enzymes that rely on other thiols abundant in those bacteria, such as the mycothiol-dependent and L-cysteine-dependent enzymes described above. researchgate.netnih.govubc.ca
Interactive Data Table: Comparison of this compound Isomerase Classes
| Feature | GSH-Dependent MPI | MSH-Dependent MPI | L-Cysteine-Dependent MPI |
| Typical Organism | Gram-negative bacteria (Ralstonia sp., Klebsiella pneumoniae) uniprot.orgresearchgate.net | High-G+C Gram-positive bacteria (Corynebacterium glutamicum) asm.orgnih.gov | Low-G+C Gram-positive bacteria (Paenibacillus sp.) researchgate.netnih.gov |
| Cofactor | Glutathione (GSH) frontiersin.org | Mycothiol (MSH) nih.gov | L-Cysteine researchgate.net |
| Enzyme Example | NagL proteopedia.org | ncgl2918 protein nih.gov | BagL researchgate.net |
| Enzyme Family | Glutathione S-Transferase (Zeta class) proteopedia.orguow.edu.au | Not homologous to GSTs ubc.ca | DinB family nih.gov |
| Molecular Structure | Dimer frontiersin.org | Monomer nih.gov | Likely Dimer nih.gov |
| Kinetic Data | - | Km (this compound): 148.4 µM; Vmax: 1520 µmol/min/mg nih.gov | Km (L-cysteine): 15.5 µM; Km (cysteinylglycine): 8.4 µM nih.gov |
| Metal Ion Dependence | Not reported | Divalent metal-binding domain asm.org | Activity increased by Ni²⁺ nih.gov |
The catalytic mechanism for the isomerization of this compound to fumarylpyruvate universally involves the required thiol cofactor to facilitate the rotation around a carbon-carbon single bond, which is a double bond in the substrate.
For the GSH-dependent this compound isomerase , structural and mechanistic studies have provided a detailed model. The reaction is initiated by a nucleophilic attack of the glutathione thiolate on the C2 position of this compound. proteopedia.org This forms a covalent intermediate. A conserved arginine residue in the active site is proposed to stabilize the resulting enolate form of the substrate during the isomerization. proteopedia.org The subsequent rotation occurs around the C2-C3 bond, leading to the cis-trans rearrangement. Following the rotation, the glutathione cofactor is eliminated, and the product, fumarylpyruvate, is released. proteopedia.org
The mechanism for MSH-dependent this compound isomerase also relies on its thiol cofactor, mycothiol, to catalyze the conversion. ubc.ca While the precise step-by-step mechanism is less defined than its GSH-counterpart, structural studies of the enzyme from C. glutamicum have identified a putative catalytic center located in a surface pocket that contains a divalent metal-binding site. asm.org It is proposed that this metal ion, along with the mycothiol moiety, forms the active center essential for catalysis. asm.org
In the case of the L-cysteine-dependent isomerase (BagL), the catalysis involves the formation of a transient covalent adduct between the thiol group of L-cysteine and the this compound substrate. researchgate.net The increased activity in the presence of Ni²⁺ suggests that the metal ion plays a crucial role in the catalytic process, possibly by positioning the substrate or activating the cysteine residue. nih.gov Site-directed mutagenesis has confirmed that conserved histidine residues are involved in binding the Ni²⁺ ion and are necessary for enzyme activity. nih.gov
Catalytic Mechanisms of this compound Isomerases
Role of Specific Cofactors (GSH, MSH, L-Cysteine) in Isomerization
The isomerization of this compound is dependent on the presence of specific low-molecular-weight thiol cofactors. The identity of the required cofactor often varies depending on the bacterial species.
Glutathione (GSH): In many Gram-negative bacteria, such as Ralstonia sp. U2 and Pseudomonas aeruginosa, this compound isomerase is a glutathione S-transferase (GST) that utilizes GSH as a true cofactor, not a substrate. nih.govproteopedia.orgrcsb.org The GSH-dependent activity is crucial for the detoxification of various compounds and the isomerization of this compound. japsonline.com In these enzymes, GSH is not consumed during the reaction but is essential for the catalytic activity. proteopedia.org this compound isomerase from Pseudomonas aeruginosa PAO1 (PaMPI) demonstrates isomerase activity without the addition of reduced glutathione, but its activity is significantly enhanced in the presence of the cofactor. rcsb.org
Mycothiol (MSH): In Gram-positive bacteria, particularly Actinobacteria like Corynebacterium glutamicum, a mycothiol-dependent this compound isomerase (MDMPI) has been identified. nih.gov MSH is the primary low-molecular-weight thiol in these organisms, fulfilling roles analogous to GSH in Gram-negative bacteria. nih.govasm.org MSH acts as a coenzyme in the cis-trans isomerization catalyzed by this compound isomerase. asm.org
L-Cysteine: A novel L-cysteine-dependent this compound isomerase, BagL, has been discovered in the low-G+C Gram-positive bacterium Paenibacillus sp. strain NyZ101. researchgate.netnih.gov This enzyme can utilize L-cysteine, cysteinylglycine, or glutathione as a cofactor, but exhibits the highest affinity for L-cysteine, suggesting it is the physiological cofactor in this organism. researchgate.netnih.gov
Table 1: Cofactor Specificity of this compound Isomerases
| Cofactor | Bacterial Group | Example Organism | Enzyme | Reference |
|---|---|---|---|---|
| Glutathione (GSH) | Gram-negative | Ralstonia sp. U2 | This compound Isomerase (MPI) | nih.govproteopedia.org |
| Mycothiol (MSH) | Gram-positive (Actinobacteria) | Corynebacterium glutamicum | Mycothiol-dependent this compound Isomerase (MDMPI) | nih.gov |
| L-Cysteine | Low-G+C Gram-positive | Paenibacillus sp. NyZ101 | BagL | researchgate.netnih.gov |
Substrate Binding and Isomerization Reaction Mechanisms
The isomerization of this compound to fumarylpyruvate proceeds through a well-defined reaction mechanism involving nucleophilic attack and subsequent rotation around a carbon-carbon single bond.
In GSH-dependent this compound isomerases, the reaction is initiated by the thiolate of the glutathione cofactor, which attacks the C2 position of the this compound substrate. nih.govproteopedia.org This forms a transient thioether intermediate. The structure of the enzyme in complex with dicarboxyethyl glutathione, a reaction intermediate analog, provides direct evidence for this nucleophilic attack. nih.gov
Following the formation of the intermediate, rotation occurs around the C2-C3 bond of the substrate. nih.gov Structural studies suggest that the C1-C2 bond remains fixed while the atoms from C4 onwards move during this rotation. nih.gov This rotation converts the cis configuration of the double bond in this compound to the trans configuration found in fumarylpyruvate. A conserved arginine residue is proposed to stabilize the enolate form of the substrate during this isomerization process. nih.govresearchgate.net Finally, the fumarylpyruvate product is released, and the glutathione cofactor is regenerated.
Involvement of Key Active Site Residues and Metal Ions (e.g., Ni²⁺, Mn²⁺)
The catalytic activity of this compound isomerases is dependent on specific amino acid residues within the active site that participate in substrate binding, catalysis, and cofactor interaction.
In the GSH-dependent this compound isomerase from Ralstonia sp., two conserved arginine residues, Arg8 and Arg176, are critical for the proper orientation of this compound and for stabilizing the enolate intermediate during isomerization. science.gov Another residue, Arg109, which is unique to NagL (the this compound isomerase in the naphthalene (B1677914) degradation pathway), is involved in regulating the catalytic rate. science.gov Threonine 11 appears to be significant for glutathione binding. science.gov
For the mycothiol-dependent this compound isomerase (MDMPI) from Corynebacterium glutamicum, the active site contains a divalent metal-binding domain. nih.gov The metal-binding site is formed by the residues His52, Glu144, and His148. nih.gov While a range of divalent metal ions did not significantly affect the activity of a mycothiol-dependent isomerase, this surface pocket, along with the metal ion and the MSH moiety, is proposed to form the catalytic center. nih.govresearchgate.net
In the L-cysteine-dependent this compound isomerase (BagL) from Paenibacillus sp., the addition of Ni²⁺ ions was found to increase enzyme activity. nih.gov Site-directed mutagenesis experiments have indicated that three conserved histidine residues are involved in binding the Ni²⁺ ion and are essential for the enzyme's catalytic function. nih.gov
Structural Biology of this compound Isomerases
X-ray Crystallography Studies of this compound Isomerase as a Bacterial Glutathione S-transferase
X-ray crystallography has been instrumental in elucidating the structure of this compound isomerase. The enzyme from the naphthalene-degrading bacterium Ralstonia sp. U2 has been crystallized and its structure solved to a high resolution of 1.3 Å in complex with a substrate analog. nih.govebi.ac.uk These studies confirmed that this compound isomerase is a bacterial glutathione S-transferase (GST) belonging to the Zeta class. nih.govebi.ac.uk
The crystal structure reveals a homodimeric protein where each monomer consists of an N-terminal domain with a thioredoxin-like fold and a C-terminal alpha-helical domain, a characteristic feature of GSTs. ebi.ac.ukebi.ac.uk The structure of this compound isomerase from Pseudomonas aeruginosa PAO1 (PaMPI), solved at 1.8 Å resolution, also shows the canonical GST fold and a dimeric arrangement. rcsb.org
Structural Determinants of Substrate and Cofactor Specificity
The specificity of this compound isomerases for their substrates and cofactors is determined by the specific amino acid residues lining the active site cleft.
In the GSH-dependent enzymes, the active site is located in a cleft between the N-terminal and C-terminal domains. The structure of the Ralstonia enzyme with a bound intermediate analog shows the terminal carboxylate of the substrate buried deep within the active site cleft. nih.gov Arginine residues at the entrance of the active site cleft are positioned to interact with the substrate/product and facilitate the preferential stabilization of the product, fumarylpyruvate. nih.govproteopedia.org While there is significant sequence similarity to maleylacetoacetate isomerase, which catalyzes a similar reaction, only one of the five active site residues of the Zeta motif is conserved, highlighting subtle differences that dictate substrate specificity. nih.govresearchgate.net
The mycothiol-dependent this compound isomerase from Corynebacterium glutamicum exhibits a novel folding pattern in its C-terminal domain and contains a distinct divalent metal-binding site, which, together with the MSH molecule, forms the catalytic center, underscoring a different structural basis for its function compared to the GSH-dependent enzymes. nih.gov
Dimerization and Protein Folding Aspects
This compound isomerases typically function as homodimers. rcsb.orgebi.ac.ukebi.ac.uk The dimeric structure is a common feature of the glutathione S-transferase superfamily. The interface between the two monomers is crucial for the stability and, in some cases, the catalytic activity of the enzyme.
The protein fold of the GSH-dependent this compound isomerases is characterized by the GST fold, which consists of an N-terminal domain containing a thioredoxin-like fold and an all-alpha-helical C-terminal domain. ebi.ac.ukebi.ac.uk In contrast, the mycothiol-dependent this compound isomerase from C. glutamicum possesses a novel C-terminal domain fold described as an αβ-αβ-β-α fold, indicating structural diversity within this enzyme class. nih.gov The L-cysteine-dependent isomerase, BagL, is predicted to have a four-helix-bundle topology, suggesting it belongs to a different structural family, likely the DinB family. nih.gov
Table 2: Structural Features of this compound Isomerases
| Enzyme | Organism | Quaternary Structure | Key Structural Features | PDB Accession | Reference |
|---|---|---|---|---|---|
| This compound Isomerase (MPI) | Ralstonia sp. U2 | Homodimer | Glutathione S-transferase (Zeta class) fold | 2V6K, 2JL4 | ebi.ac.ukebi.ac.uk |
| This compound Isomerase (PaMPI) | Pseudomonas aeruginosa PAO1 | Dimer | Glutathione S-transferase fold | 6JWK | rcsb.org |
| Mycothiol-dependent this compound Isomerase (MDMPI) | Corynebacterium glutamicum | Not specified | Divalent metal-binding domain, novel C-terminal fold | 2NSF, 2NSG | nih.govwikipedia.org |
| BagL | Paenibacillus sp. NyZ101 | Likely Dimer | Predicted four-helix-bundle topology (DinB family) | Not available | nih.gov |
Compound Names Mentioned:
this compound
Fumarylpyruvate
Glutathione (GSH)
Mycothiol (MSH)
L-Cysteine
Naphthalene
Tyrosine
Dicarboxyethyl glutathione
Maleylacetoacetate
Cysteinylglycine
3-hydroxybenzoate
Gentisate
Pyruvate
Fumarate
This compound Hydrolase (MPH)
This compound hydrolase (MPH) is the enzyme responsible for the direct hydrolysis of this compound. nih.gov This enzyme plays a vital role in the metabolic pathways of certain bacteria, such as Pseudomonas alcaligenes, by breaking down this compound derived from the degradation of various aromatic substances. nih.govontosight.ai
A notable example of a this compound hydrolase is the HbzF enzyme from Pseudomonas alcaligenes NCIMB 9867. nih.govasm.org HbzF has been purified and characterized, revealing its specific function in the gentisate pathway. nih.govasm.org
Bioinformatic analysis of HbzF shows that it belongs to the fumarylacetoacetate (FAA) hydrolase superfamily. nih.govasm.org However, it exhibits low sequence identity (18% to 28%) with functionally identified fumarylpyruvate hydrolases and no more than 14% identity with known this compound isomerases. nih.govasm.org This distinction underscores its unique catalytic function.
The HbzF protein was purified as a His-tagged protein and its structure was analyzed. nih.govnih.gov Through SDS-PAGE and gel filtration, HbzF was determined to likely exist as a dimer. nih.govasm.orgnih.gov The this compound hydrolase purified from P. alcaligenes (P25X1) was reported to have an apparent molecular weight of 77,000, with a principal subunit molecular weight of 33,000 and a minor one of 50,000. nih.gov
Kinetic studies of purified HbzF-His6 demonstrated typical Michaelis-Menten kinetics. asm.org The enzyme exhibits a Kₘ value of 19.9 ± 0.8 μM for its substrate, this compound. asm.org This is comparable to the Kₘ value of 14 μM reported for the this compound hydrolase previously purified from the same strain. asm.org The optimal activity for HbzF-His6 was observed at a pH of 7.6 and a temperature of 30°C. asm.org The enzyme's activity is enhanced by the presence of Mn²⁺ ions and inhibited by Ni²⁺, Cd²⁺, Co²⁺, or Cu²⁺. asm.org
The mechanism of this compound hydrolase involves the catalytic hydrolysis of this compound. ontosight.ai The reaction is formally a hydrolysis of the acyl-pyruvate bond. The enzyme specifically recognizes and acts on the this compound substrate. ontosight.ai The reaction catalyzed by MPH is as follows:
3-maleylpyruvate + H₂O → maleate + pyruvate. qmul.ac.ukmicrobialtec.com
This reaction is a crucial step in the meta-cleavage pathway for the degradation of gentisate. ontosight.ai HbzF from Pseudomonas alcaligenes NCIMB 9867 has been shown to catalyze this direct hydrolysis without the need for prior isomerization of this compound to fumarylpyruvate. nih.govasm.org
The direct hydrolysis of this compound by this compound hydrolase yields two products: maleate and pyruvate. nih.govasm.orgnih.govqmul.ac.uk The formation of these products has been confirmed through techniques such as high-performance liquid chromatography (HPLC). nih.govasm.org In the case of HbzF-catalyzed hydrolysis, maleate and pyruvate were identified by comparing their HPLC retention times (8.3 and 9.2 minutes, respectively) with those of authentic standards. nih.govasm.org These products can then be further metabolized by the cell. ontosight.ai Pyruvate enters central metabolism, while maleate can be further hydrated to malate (B86768) by the enzyme maleate hydratase. sjtu.edu.cn
Genetic and Molecular Regulation of Maleylpyruvate Metabolism
Gene Clusters Encoding Maleylpyruvate-Associated Enzymes
The genes responsible for the enzymatic conversion of this compound are often organized into clusters, or operons, which allows for coordinated regulation of their expression. This arrangement ensures that all the necessary enzymes for a specific metabolic pathway are synthesized simultaneously when needed. Several such operons have been identified in different bacterial species, including the nag, hbz, and bag operons.
In Corynebacterium glutamicum, a cluster of six genes, from ncg12918 to ncg12923, is implicated in the gentisate pathway. asm.org Within this cluster, ncg12920 encodes gentisate 1,2-dioxygenase, the enzyme that produces this compound from gentisate, and ncg12919 encodes fumarylpyruvate hydrolase. asm.org Another gene, ncg12918, is also essential for the assimilation of gentisate and 3-hydroxybenzoate. asm.org Similarly, in Ralstonia sp. strain U2, the naphthalene (B1677914) catabolic (nag) genes are organized as an operon. asm.org This operon includes nagL, which codes for a glutathione-dependent this compound isomerase. geneticsmr.comresearchgate.net
The genetic organization of these clusters often includes not only the structural genes encoding the metabolic enzymes but also regulatory genes that control the expression of the operon. For instance, in C. glutamicum, the gene ncg12921 appears to up-regulate the activities of gentisate 1,2-dioxygenase, this compound isomerase, and fumarylpyruvate hydrolase. asm.org This co-localization of structural and regulatory genes facilitates a rapid and coordinated response to the presence of the substrate.
| Gene/Operon | Organism | Function of Encoded Protein(s) | Reference |
| nag operon | Ralstonia sp. strain U2 | Includes nagL encoding a glutathione-dependent this compound isomerase. | asm.orgresearchgate.net |
| ncg12918-ncg12923 cluster | Corynebacterium glutamicum | Encodes enzymes for the gentisate pathway, including gentisate 1,2-dioxygenase (ncg12920) and fumarylpyruvate hydrolase (ncg12919). | asm.org |
| mhbTDHIM operon | Klebsiella pneumoniae M5a1 | Involved in 3-hydroxybenzoate degradation via gentisate. | nih.gov |
Transcriptional Regulation of this compound Catabolic Genes
The expression of genes involved in this compound catabolism is meticulously controlled at the transcriptional level. This regulation ensures that the metabolic machinery is only produced when the specific substrates are available, thus conserving cellular resources.
Inducible Gene Expression Systems Responding to this compound and Related Intermediates
The presence of specific aromatic compounds or their metabolic intermediates often triggers the expression of the catabolic genes. This is known as an inducible gene expression system. For example, in Cupriavidus necator H16, a gene cluster responsible for gentisic acid metabolism was analyzed, and it was found that 3-maleylpyruvic acid acts as a primary inducer for the GtdR-based inducible gene expression system. nih.govktu.edu The conversion of gentisic acid to this inducer is an essential step for the activation of the system. researchgate.net This demonstrates that the cell can sense not just the initial substrate but also downstream intermediates to fine-tune gene expression.
Similarly, in Corynebacterium glutamicum, the presence of 3-hydroxybenzoate and gentisate induces the activity of gentisate 1,2-dioxygenase, indicating a regulated expression of the corresponding gene. geneticsmr.com This inducible nature allows bacteria to adapt their metabolism to the available carbon sources in their environment. frontiersin.org
Role of Regulatory Proteins (e.g., IclR-Type Regulators)
Transcriptional regulators are key proteins that bind to specific DNA sequences near the genes they control, thereby activating or repressing their transcription. The IclR-type transcriptional regulators (ITTRs) are a widespread family of proteins in bacteria that often act as repressors, but can also be activators. nih.gov
In Corynebacterium glutamicum, an IclR-type regulator, GenR, plays a dual role in controlling the genes for 3-hydroxybenzoate and gentisate catabolism. asm.orgnih.gov GenR activates the transcription of the genKH and genDFM operons in the presence of the inducers 3-hydroxybenzoate and gentisate, while simultaneously repressing its own expression. asm.orgnih.gov This autoregulation is a common feature of regulatory proteins, allowing for precise control over their own levels. Another regulator in C. glutamicum, NagR (encoded by cg3352), also belongs to the IclR family and is essential for the expression of the gentisate catabolic genes. geneticsmr.com Deletion of the nagR gene leads to a significant loss of the enzymatic activities required for growth on gentisate. geneticsmr.com
LysR-type transcriptional regulators (LTTRs) are another major family of regulatory proteins involved in the degradation of aromatic compounds. frontiersin.org For instance, in Ralstonia sp. strain U2, the nag operon is regulated by NagR, a LysR-type transcriptional regulator. asm.org In Klebsiella pneumoniae M5a1, the mhbTDHIM operon is positively regulated by a LysR-type regulator, MhbR. nih.gov These regulators typically act as activators in the presence of an inducer molecule. plos.org
| Regulatory Protein | Organism | Regulator Type | Target Gene(s)/Operon(s) | Regulatory Action | Reference |
| GenR | Corynebacterium glutamicum | IclR-type | genKH, genDFM, genR | Activates genKH and genDFM; Represses genR. | asm.orgnih.gov |
| NagR | Corynebacterium glutamicum | IclR-type | cg3351, cg3350, cg3349 | Activates expression. | geneticsmr.com |
| NagR | Ralstonia sp. strain U2 | LysR-type | nag operon | Regulates expression. | asm.org |
| MhbR | Klebsiella pneumoniae M5a1 | LysR-type | mhbTDHIM operon | Positive regulation. | nih.gov |
| GlxR | Corynebacterium glutamicum | CRP-FNR type | genDFM, genKH, genR | Represses transcription. | asm.org |
Molecular Mechanisms of Gene Expression Control in this compound Pathways
The control of gene expression in this compound pathways involves intricate molecular interactions between regulatory proteins, inducer molecules, and specific DNA sequences. The binding of a regulatory protein to its target DNA site can be modulated by the presence of a small molecule inducer.
In the case of the IclR-type regulator GenR in Corynebacterium glutamicum, it binds to four specific sites in the promoter regions of the gen operons with varying affinities. nih.gov The binding of GenR to these sites is crucial for both the activation of the catabolic operons and the repression of its own synthesis. nih.gov Site-directed mutagenesis studies have identified a consensus DNA motif that is necessary for GenR to exert its regulatory function. nih.gov This highlights the specificity of the protein-DNA interaction.
Microbial Diversity and Ecological Significance
Distribution of Maleylpyruvate Pathways Across Bacterial Genera
The isomerization of this compound to fumarylpyruvate is a critical step in the gentisate pathway, and it is catalyzed by this compound isomerase. Bacteria have evolved different types of this enzyme, which are broadly categorized based on their cofactor requirements. These include glutathione (B108866) (GSH)-dependent, mycothiol (B1677580) (MSH)-dependent, and L-cysteine-dependent isomerases, as well as some that are glutathione-independent. nih.govnih.gov The distribution of these enzyme types often aligns with the phylogenetic classification of the bacteria.
Gram-negative bacteria predominantly utilize a glutathione (GSH)-dependent this compound isomerase. nih.gov This has been observed in several genera known for their metabolic versatility and ability to degrade a wide array of aromatic compounds.
Ralstonia : Species such as Ralstonia sp. strain U2 possess a GSH-dependent this compound isomerase, which is part of the naphthalene (B1677914) degradation pathway via gentisate. nih.govlilab-ecust.cnoup.com This pathway enables the bacterium to utilize polycyclic aromatic hydrocarbons (PAHs) as a sole carbon source. lilab-ecust.cn The genes for this pathway, including the this compound isomerase (nagL), are often found in clusters. oup.com
Pseudomonas : Members of the genus Pseudomonas, like Pseudomonas aeruginosa PAO1, also metabolize various aromatic hydrocarbons. nih.gov They employ a gentisate pathway that involves a ζ-class glutathione S-transferase, which functions as a this compound isomerase. nih.gov While the enzyme shows higher activity with the addition of glutathione, it can function without it. nih.gov Pseudomonas alcaligenes has been shown to degrade xylenols via the gentisate pathway. asm.orgresearchgate.net
Moraxella : Strains of Moraxella are known to be involved in the degradation of aromatic compounds. oup.com Moraxella osloensis contains a gentisate pathway for the breakdown of compounds like 3-hydroxybenzoate.
Klebsiella : Klebsiella pneumoniae M5a1 is another gram-negative bacterium that utilizes a GSH-dependent this compound isomerase for the catabolism of gentisate. nih.gov Various Klebsiella species have demonstrated the ability to degrade a range of pollutants, including nitroaromatic and halogenated aromatic compounds. nih.gov Klebsiella jilinsis 2N3 plays a role in the degradation of the herbicide chlorimuron-ethyl. researchgate.net
Salmonella : The gentisate pathway is also present in Salmonella typhimurium for the metabolism of m-hydroxybenzoate.
| Gram-Negative Genus | This compound Isomerase Type | Degraded Pollutants |
| Ralstonia | Glutathione (GSH)-dependent | Naphthalene, Polycyclic Aromatic Hydrocarbons (PAHs) lilab-ecust.cnoup.com |
| Pseudomonas | Glutathione (GSH)-dependent/independent | Aromatic hydrocarbons, Xylenols nih.govasm.orgresearchgate.net |
| Moraxella | Not explicitly stated, but gentisate pathway present | 3-hydroxybenzoate |
| Klebsiella | Glutathione (GSH)-dependent | Nitroaromatic compounds, Halogenated aromatic compounds, Chlorimuron-ethyl nih.govnih.govresearchgate.net |
| Salmonella | Not explicitly stated, but gentisate pathway present | m-hydroxybenzoate |
High G+C Gram-positive bacteria, particularly those belonging to the Actinobacteria, have evolved a distinct this compound isomerase that is dependent on mycothiol (MSH), a unique thiol found in these organisms. nih.gov Some also possess a glutathione-independent isomerase. nih.gov
Corynebacterium : Corynebacterium glutamicum utilizes a mycothiol-dependent this compound isomerase to assimilate gentisate and 3-hydroxybenzoate. nih.govgeneticsmr.comresearchgate.net The discovery of this MSH-dependent pathway was a significant finding, highlighting a key metabolic difference from Gram-negative bacteria. nih.govresearchgate.net
Rhodococcus : Species of Rhodococcus are well-known for their broad degradative capabilities, particularly towards PAHs like naphthalene and aliphatic hydrocarbons. researchgate.netresearchgate.net Rhodococcus sp. strain NCIMB 12038 degrades naphthalene via a gentisate pathway that involves a mycothiol-dependent this compound isomerase. Other strains, like Rhodococcus opacus, also degrade aromatic compounds such as 4-chlorophenol (B41353) through pathways involving gentisate.
Nocardia : Members of the genus Nocardia have been found to possess a glutathione-independent this compound isomerase. nih.gov They are part of the actinomycete group known for degrading recalcitrant chemicals. academicjournals.org
Arthrobacter : Arthrobacter species are metabolically versatile and have been shown to degrade a variety of pollutants. jmb.or.kr Arthrobacter sp. scl-2 can degrade the organophosphorus insecticide isocarbophos (B1203156), with the pathway proceeding through gentisate and involving a this compound isomerase. jmb.or.krnih.govresearchgate.net These bacteria typically have a glutathione-independent this compound isomerase. nih.gov
| High G+C Gram-Positive Genus | This compound Isomerase Type | Degraded Pollutants |
| Corynebacterium | Mycothiol (MSH)-dependent / Glutathione-independent | Gentisate, 3-hydroxybenzoate nih.govgeneticsmr.comresearchgate.net |
| Rhodococcus | Mycothiol (MSH)-dependent | Naphthalene, Polycyclic Aromatic Hydrocarbons (PAHs), 4-chlorophenol researchgate.netresearchgate.net |
| Nocardia | Glutathione-independent | Recalcitrant chemicals nih.govacademicjournals.org |
| Arthrobacter | Glutathione-independent | Isocarbophos (organophosphorus insecticide) nih.govjmb.or.krnih.govresearchgate.net |
Low G+C Gram-positive bacteria represent another distinct group in terms of their this compound metabolism. These bacteria often lack both glutathione and mycothiol in significant amounts.
Bacillus : Strains of Bacillus, such as Bacillus megaterium, have been shown to possess a glutathione-independent this compound isomerase. nih.gov They can degrade compounds like 3-hydroxybenzoate through the gentisate pathway. nih.gov
Paenibacillus : A novel L-cysteine-dependent this compound isomerase was discovered in Paenibacillus sp. strain NyZ101. nih.gov This bacterium degrades 3-hydroxybenzoate via gentisate, and the enzyme BagL utilizes L-cysteine as its physiological cofactor for the isomerization of this compound. nih.gov
| Low G+C Gram-Positive Genus | This compound Isomerase Type | Degraded Pollutants |
| Bacillus | Glutathione-independent | 3-hydroxybenzoate nih.gov |
| Paenibacillus | L-cysteine-dependent | 3-hydroxybenzoate nih.gov |
High G+C Gram-Positive Strains (e.g., Corynebacterium, Rhodococcus, Nocardia, Arthrobacter)
Role of this compound Metabolism in Bioremediation and Environmental Processes
The microbial degradation of aromatic compounds is a cornerstone of bioremediation, the use of biological agents to clean up contaminated environments. The this compound pathway is central to the breakdown of a multitude of pollutants.
The versatility of the gentisate pathway, leading to this compound, allows microorganisms to break down a wide range of structurally diverse and often toxic compounds.
Polycyclic Aromatic Hydrocarbons (PAHs) : Bacteria like Ralstonia and Rhodococcus are instrumental in the degradation of PAHs such as naphthalene. lilab-ecust.cnresearchgate.netresearchgate.net These compounds are common environmental pollutants resulting from the incomplete combustion of organic materials. The ability to cleave the stable aromatic rings of PAHs and funnel the intermediates into central metabolic pathways is a key feature of these organisms.
Pesticides : The this compound pathway is also implicated in the degradation of certain pesticides. For instance, Arthrobacter sp. scl-2 degrades the organophosphorus insecticide isocarbophos. jmb.or.krnih.gov The degradation proceeds through salicylate (B1505791) and gentisate, ultimately forming this compound. nih.gov Similarly, Klebsiella jilinsis 2N3 can degrade the sulfonylurea herbicide chlorimuron-ethyl. researchgate.net
Aromatic Amines and Nitroaromatics : Some bacteria can degrade nitroaromatic compounds and aromatic amines, which are often used in industrial processes and can be significant pollutants. Bradyrhizobium sp. strain JS329 degrades 5-nitroanthranilic acid, with this compound being a key intermediate in the pathway. The degradation of 2-chloro-5-nitrophenol (B15424) by Cupriavidus sp. also proceeds via the gentisate pathway. frontiersin.org
The widespread presence of this compound pathways and the diversity of their associated enzymes are a testament to microbial adaptation. The introduction of novel, man-made (anthropogenic) compounds into the environment has acted as a selective pressure, favoring microorganisms that can utilize these substances as a source of carbon and energy. cabidigitallibrary.org
The evolution of catabolic pathways for synthetic compounds often involves the recruitment and assembly of genes from pathways that degrade naturally occurring aromatic compounds. cabidigitallibrary.org The gentisate pathway, which originally evolved for the breakdown of natural compounds like plant-derived phenolics, has been adapted to handle a variety of industrial pollutants. This metabolic plasticity is crucial for the resilience of microbial communities in the face of environmental contamination and for the natural attenuation of pollutants in soil and water.
Degradation of Environmental Pollutants (e.g., PAHs, Pesticides, Aromatic Amines)
Evolutionary Aspects of this compound Pathways
The metabolic pathways involving this compound are prime examples of microbial metabolic diversity and adaptability. Their evolution has been shaped by various genetic mechanisms that allow microorganisms to exploit a wide range of aromatic compounds as sources of carbon and energy. This section explores the evolutionary dynamics of these pathways, focusing on the enzymes, the role of horizontal gene transfer, and the broader adaptation of the metabolic networks.
Evolution of Thiol-Dependent this compound Isomerases
The isomerization of this compound to fumarylpyruvate is a critical step in the gentisate pathway, catalyzed by this compound isomerase (EC 5.2.1.4). ontosight.aiwikipedia.org A fascinating aspect of this enzyme is its reliance on low-molecular-weight (LMW) thiols as cofactors, which has led to the evolution of distinct, phylogenetically unrelated isomerases adapted to the specific thiol content of different bacterial groups. nih.gov
Two main, phylogenetically distinct types of thiol-dependent this compound isomerases were initially identified. nih.gov The first is a glutathione (GSH)-dependent enzyme, typically found in Gram-negative bacteria like Ralstonia sp. strain U2. nih.govuniprot.org The second is a mycothiol (MSH)-dependent enzyme, which has been exclusively identified in high-G+C Gram-positive bacteria (Actinobacteria), such as Corynebacterium glutamicum and Rhodococcus sp. nih.govnih.govresearchgate.net
Further research has uncovered even greater diversity. A novel L-cysteine-dependent this compound isomerase, designated BagL, was discovered in the low-G+C Gram-positive bacterium Paenibacillus sp. strain NyZ101. nih.govresearchgate.net This finding is significant because L-cysteine and coenzyme A are the major thiols in bacilli. nih.gov The BagL enzyme can utilize L-cysteine, cysteinylglycine (B43971), and glutathione as cofactors, but it displays the lowest K_m value for cysteinylglycine and L-cysteine, suggesting L-cysteine is its physiological cofactor in vivo. nih.govresearchgate.net
This divergence highlights a key evolutionary principle: the type of thiol-dependent this compound isomerase an organism possesses is linked to the predominant LMW thiols available within its cellular environment. nih.gov Gram-negative bacteria are rich in GSH, high-G+C Gram-positives utilize MSH, and low-G+C Gram-positives like Bacillus have abundant L-cysteine. nih.govfrontiersin.org The evolution of these different isomerases appears to be a case of convergent evolution, where different proteins have been adapted to perform the same catalytic function using distinct, but chemically similar, cofactors. nih.gov Despite the diversity in the isomerase enzyme, other enzymes in the gentisate pathway, such as gentisate 1,2-dioxygenase and fumarylpyruvate hydrolase, are generally conserved across these divergent bacterial groups. nih.gov
| Enzyme Type | Thiol Cofactor(s) | Bacterial Group | Example Organism(s) | Reference(s) |
| Glutathione S-transferase (GST) family | Glutathione (GSH) | Gram-negative | Ralstonia sp. U2, Klebsiella pneumoniae M5a1 | nih.govuniprot.orgnih.gov |
| Mycothiol-dependent isomerase | Mycothiol (MSH) | High G+C Gram-positive (Actinobacteria) | Corynebacterium glutamicum, Rhodococcus sp. NCIMB 12038 | nih.govnih.govresearchgate.net |
| BagL family | L-cysteine, Cysteinylglycine, Glutathione | Low G+C Gram-positive | Paenibacillus sp. NyZ101 | nih.govresearchgate.net |
| Glutathione-independent isomerase | None required in vitro | Gram-positive | Bacillus megaterium, Arthrobacter, Nocardia | asm.org |
Horizontal Gene Transfer and Diversification of this compound Catabolism
The remarkable diversity and widespread distribution of aromatic catabolic pathways, including those involving this compound, are largely attributable to horizontal gene transfer (HGT). nih.govnih.gov HGT allows for the rapid acquisition of new metabolic capabilities, enabling bacteria to adapt to new environmental niches and utilize novel substrates. nih.govu-szeged.hu
Genes encoding the enzymes for aromatic compound degradation are frequently located on mobile genetic elements (MGEs) such as plasmids and integrative and conjugative elements (ICEs). nih.govnih.govresearchgate.net The well-studied TOL plasmid, for example, carries the pathway for toluene (B28343) degradation. researchgate.net Similarly, ICEs, also known as genomic islands, can carry entire catabolic gene clusters and facilitate their transfer between different bacterial species and genera. nih.govresearchgate.net The clc element in Pseudomonas sp. strain B13, which encodes for chlorobenzoate degradation, is a classic example of an ICE-mediated transfer of catabolic genes. researchgate.net
The organization of catabolic genes into operons or clusters facilitates their co-regulation and transfer as a single functional unit. nih.govnih.gov Analysis of the naphthalene catabolic (nag) genes in Polaromonas naphthalenivorans CJ2 revealed a novel arrangement of catabolic and regulatory genes, with associated transposase genes suggesting that MGEs were involved in its assembly. nih.gov This "mix-and-match" potential, where gene clusters are acquired and rearranged, is a powerful evolutionary force. researchgate.net It leads to the diversification of pathways, allowing microbes to degrade a vast array of natural and xenobiotic aromatic compounds by funneling them into a limited number of central intermediates like catechol and gentisate. nih.govrsc.orgbiorxiv.org This genetic plasticity is crucial for bioremediation, as it drives the evolution of bacteria capable of degrading environmental pollutants. nih.gov
Adaptation and Optimization of Metabolic Networks Involving this compound
Metabolic networks are not static; they are dynamic systems that evolve and adapt to changing environmental conditions. nih.govplos.org The pathways for aromatic compound degradation, which are often peripheral to the central metabolism, are particularly subject to rapid evolution. u-szeged.hunih.gov
According to network theory, metabolic networks often evolve by acquiring new functions at their periphery. u-szeged.hu The degradation of external nutrients, such as aromatic compounds, represents this peripheral part of the network. Bacteria can acquire genes for the transport and initial breakdown of these compounds via HGT, allowing for rapid adaptation to new food sources. u-szeged.hu These acquired pathways, like the gentisate pathway that produces this compound, are then linked to the highly conserved central metabolic network (e.g., the TCA cycle), which provides the core building blocks and energy for the cell. nih.govrsc.org
This evolutionary strategy has several advantages. It allows the core metabolic machinery to remain stable while enabling flexible adaptation at the periphery. u-szeged.hu Microbes can evolve to utilize a multitude of aromatic compounds by developing "upper" pathways that convert these diverse substrates into a few common intermediates, which are then processed by "lower" pathways like the one involving this compound. nih.govrsc.org This modular organization enhances metabolic efficiency and robustness. nih.gov The process of adaptive evolution can further optimize these newly acquired pathways through mechanisms like gene duplication and point mutations, which can fine-tune enzyme activity or regulatory control to better suit the new host's physiology and environment. researchgate.netenergy.gov
The shuttling of intermediates between different cellular compartments, such as the cytosol and mitochondria in eukaryotes, adds another layer of regulatory optimization, ensuring that metabolic flow is efficiently managed. upf.edu Ultimately, the evolution of networks involving this compound demonstrates how microorganisms continuously remodel their metabolic capabilities in response to selective pressures, leading to the complex and interconnected metabolic web observed today. nih.gov
Advanced Research Methodologies for Studying Maleylpyruvate
Spectrophotometric Assays for Maleylpyruvate Enzyme Activity Quantification
Spectrophotometric assays are a cornerstone for quantifying the activity of enzymes involved in this compound metabolism, particularly this compound isomerase. These assays leverage the distinct ultraviolet (UV) absorbance spectra of the substrate, this compound, and the product, fumarylpyruvate. The isomerization of this compound to fumarylpyruvate can be monitored by observing the shift in the absorbance maximum. asm.org
Typically, the reaction is initiated by the addition of this compound to a reaction mixture containing the purified enzyme or cell extract. nih.gov The conversion is detected by a change in absorbance at specific wavelengths. For instance, the disappearance of this compound can be monitored at 330 nm, its absorption maximum, while the formation of fumarylpyruvate is often measured at 345 nm. asm.orgnih.gov The rate of change in absorbance is directly proportional to the enzyme activity. To calculate the specific activity, molar extinction coefficients for the substrate and product are used. For example, a molar extinction coefficient of 13,000 M⁻¹ cm⁻¹ at 330 nm has been used for this compound, while a value of 12,000 M⁻¹ cm⁻¹ at 345 nm has been used for fumarylpyruvate. nih.gov In some assays, a coupled-enzyme approach is used where fumarylpyruvate hydrolase is added in excess to ensure the rapid conversion of fumarylpyruvate, and the decrease in this compound absorbance is measured. nih.gov
One unit of enzyme activity is typically defined as the amount of enzyme required to convert one micromole of substrate per minute under specified conditions of temperature and pH. nih.gov
Table 1: Spectrophotometric Parameters for this compound Isomerase Assay
| Compound | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference |
|---|---|---|---|
| This compound | 330 nm | 13,000 M⁻¹ cm⁻¹ | nih.gov |
Enzyme Purification and Characterization Techniques
The isolation and characterization of this compound-metabolizing enzymes are crucial for understanding their structure and function. A common strategy involves a combination of chromatographic techniques.
Protein Chromatography: For enzymes that have been genetically modified to include an affinity tag, such as a polyhistidine-tag (His-tag), Nickel-Nitrilotriacetic Acid (Ni²⁺-NTA) affinity chromatography is a highly effective purification method. nih.gov Cell extracts containing the His-tagged protein are passed through a column with Ni²⁺-NTA resin, to which the tag binds with high affinity. After washing away unbound proteins, the desired enzyme is eluted using a buffer containing imidazole (B134444) or a low pH solution. sjtu.edu.cn
Gel Filtration Chromatography: This technique, also known as size-exclusion chromatography, is used to determine the native molecular mass of the purified enzyme. The purified protein is passed through a column packed with porous beads. Larger molecules elute faster than smaller ones. By comparing the elution volume of the target enzyme to that of standard proteins with known molecular masses, the native molecular mass can be estimated. nih.gov This method has been used to determine that some this compound isomerases, like BagL from Paenibacillus sp., exist as dimers in their native state, while the mycothiol-dependent isomerase from Corynebacterium glutamicum is a monomer. nih.govresearchgate.net
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is an indispensable tool for assessing the purity of the enzyme preparation and determining the molecular mass of its subunits. nih.gov The protein sample is denatured and coated with the negatively charged detergent SDS, which masks the protein's intrinsic charge. When subjected to an electric field in a polyacrylamide gel, the proteins migrate based on their size alone. The presence of a single protein band indicates a high degree of purity.
Genetic Engineering Approaches
Genetic engineering has revolutionized the study of this compound metabolism, enabling researchers to produce large quantities of enzymes for characterization and to probe their catalytic mechanisms in detail.
The process begins with the identification and isolation of the gene encoding a this compound-metabolizing enzyme, such as this compound isomerase. Genes like bagL, nagL, and ncg12918 have been identified in various bacteria. nih.govresearchgate.netnih.gov These genes are then "cloned" by inserting them into an expression vector, which is a small, circular DNA molecule (plasmid) designed to carry foreign genes into a host organism. A commonly used vector is pET28a, which often adds a His-tag to the expressed protein, facilitating purification. nih.gov
The recombinant plasmid is then introduced into a host organism, typically the bacterium Escherichia coli, which is grown in culture. nih.govresearchgate.netnih.gov Under specific conditions, such as induction with Isopropyl β-D-1-thiogalactopyranoside (IPTG), the host organism's cellular machinery is hijacked to produce large quantities of the target enzyme. This process, known as heterologous expression, provides the ample amounts of purified protein needed for detailed biochemical and structural studies. nih.govnih.gov
Site-directed mutagenesis is a powerful technique used to alter specific amino acid residues within an enzyme's active site. By replacing a targeted amino acid with another (e.g., replacing a histidine with an alanine), researchers can assess the role of that specific residue in substrate binding, catalysis, or cofactor interaction. nih.gov
This approach has been instrumental in understanding this compound isomerases. For example, mutagenesis studies on BagL from Paenibacillus sp. NyZ101 revealed that three conserved histidine residues (His46, His143, and His147) are crucial for Ni²⁺ binding and enzymatic activity. nih.govnih.gov Similarly, in the mycothiol-dependent this compound isomerase (MDMPI) from Corynebacterium glutamicum, mutating residues His52, Glu144, and His148 helped identify the divalent metal-binding site. nih.gov In maleate (B1232345) isomerase from Alcaligenes faecalis, replacing cysteine residues Cys80 and Cys198 with serine demonstrated their critical role in enzyme activity. oup.com These studies provide direct evidence for the function of individual amino acids in the enzyme's catalytic mechanism.
Table 2: Examples of Site-Directed Mutagenesis in this compound-Related Isomerases
| Enzyme | Organism | Mutated Residue(s) | Finding | Reference(s) |
|---|---|---|---|---|
| BagL | Paenibacillus sp. NyZ101 | His46, His143, His147 | Associated with Ni²⁺ binding and essential for activity. | nih.govnih.gov |
| MDMPI | Corynebacterium glutamicum | His52, Glu144, His148 | Form the divalent metal-binding site. | nih.gov |
Gene Cloning and Heterologous Expression of this compound-Related Enzymes
Structural Biology Techniques
Determining the three-dimensional structure of this compound-metabolizing enzymes provides invaluable insights into their function at an atomic level.
X-ray Crystallography of Enzyme-Ligand Complexes: This is the primary technique used to determine the high-resolution structures of these enzymes. It involves crystallizing the purified protein, often in complex with a substrate, product, or a stable analogue. These crystals are then bombarded with X-rays. The way the X-rays are diffracted by the atoms in the crystal is recorded and used to calculate an electron density map, from which the atomic structure of the protein can be built.
"-Omics" Approaches in this compound Metabolism Research
"-Omics" technologies offer a global perspective on cellular processes by simultaneously measuring large numbers of biological molecules. These approaches are increasingly applied to understand the regulation and context of metabolic pathways like the one involving this compound.
Genomics: The study of an organism's complete set of DNA (genome) allows for the identification of genes and gene clusters potentially involved in this compound metabolism. By mining genome data, researchers can find genes encoding putative isomerases, hydrolases, and dioxygenases, often clustered together in the genome, which suggests they function in the same pathway. researchgate.netnih.gov For example, genome-wide data mining in Corynebacterium glutamicum led to the proposal and subsequent verification of a gene cluster (ncg12918-ncg12923) involved in the gentisate pathway. researchgate.netnih.gov
Transcriptomics: This approach analyzes the complete set of RNA transcripts (the transcriptome) in a cell under specific conditions. By comparing the transcriptomes of bacteria grown on different carbon sources (e.g., with and without 3-hydroxybenzoate), researchers can identify which genes, including those for this compound metabolism, are upregulated or downregulated, providing clues about their regulation and function. geneticsmr.com
Proteomics: This is the large-scale study of proteins. Proteomics can identify the enzymes that are actually present in the cell under certain metabolic conditions, confirming that the genes identified through genomics are expressed and translated into functional proteins.
Metabolomics: This technique aims to identify and quantify the complete set of small-molecule metabolites within a cell or organism. In the context of this compound research, metabolomics can confirm the presence of pathway intermediates and end-products, providing a direct readout of metabolic flux. researchgate.net
The integration of these "-omics" approaches (multi-omics) provides a powerful, systems-level understanding of this compound metabolism, from the genetic blueprint to the functional and regulatory networks that control the pathway in response to environmental cues. nih.govnih.govfrontiersin.org
Genomics and Metagenomics for Pathway Discovery and Microbial Community Analysis
Genomics, the study of an organism's complete set of DNA, and metagenomics, the study of collective genetic material from a community of organisms, are fundamental to discovering and understanding the metabolic pathways involving this compound. cosmosid.comnih.gov These approaches allow researchers to identify the genes encoding the enzymes responsible for this compound metabolism without the need to cultivate the microbes in a lab. nih.govnih.gov
Genomic analysis of bacteria capable of degrading aromatic compounds has led to the identification and characterization of specific gene clusters that orchestrate the gentisate pathway, which produces this compound. plos.org For instance, in Burkholderia xenovorans LB400, two identical gene clusters (mhbRTDHI) were identified that encode the enzymes for this pathway. plos.org Sequence analysis within this cluster identified mhbD as the gene for gentisate 1,2-dioxygenase, mhbI for this compound isomerase, and mhbH for fumarylpyruvate hydrolase. plos.org Similarly, studies in Corynebacterium glutamicum identified the gene ncgl2918 as a novel this compound isomerase that uniquely requires mycothiol (B1677580) as a cofactor, linking the gentisate pathway to mycothiol biosynthesis. nih.gov This highlights the genetic diversity of this metabolic step, as other bacteria utilize glutathione-dependent or L-cysteine-dependent isomerases. nih.gov
Metagenomics expands this discovery potential to entire environmental samples, revealing the metabolic capabilities of complex microbial communities. nih.govfrontiersin.org By sequencing DNA directly from sources like contaminated soil, researchers can uncover novel genes and entire degradation pathways for pollutants that are catabolized via this compound. frontiersin.org This culture-independent method is crucial as many environmentally important microbes cannot be grown under standard laboratory conditions. nih.gov
| Gene | Encoded Enzyme/Function | Organism | Key Finding |
|---|---|---|---|
| mhbD | Gentisate 1,2-dioxygenase | Burkholderia xenovorans LB400 | Part of a gene cluster for gentisate catabolism. plos.org |
| mhbI | This compound isomerase (glutathione-dependent) | Burkholderia xenovorans LB400, Klebsiella pneumoniae M5a1 | Catalyzes the isomerization of this compound to fumarylpyruvate. plos.org |
| ncgl2918 | This compound isomerase (mycothiol-dependent) | Corynebacterium glutamicum | First characterization of a mycothiol-dependent this compound isomerase. nih.gov |
| BagL | This compound isomerase (L-cysteine-dependent) | Paenibacillus sp. strain NyZ101 | A novel isomerase demonstrating the biochemical diversity of the pathway. nih.gov |
| gtdA | Gentisate 1,2-dioxygenase | Cupriavidus necator H16 | Essential for converting gentisic acid into the inducer molecule, maleylpyruvic acid. nih.gov |
Proteomics for Enzyme Expression and Characterization
Proteomics, the large-scale study of proteins, provides direct evidence of enzyme expression and regulation within metabolic pathways. researchgate.net By comparing the protein profiles of microorganisms under different conditions, researchers can identify which enzymes are actively involved in the metabolism of this compound and its precursors.
A common technique involves growing bacteria in the presence and absence of an inducer compound, such as gentisate, and comparing their proteomes using two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) or two-dimensional differential gel electrophoresis (2DE-DIGE). nih.govtandfonline.com In a study on Pseudomonas alcaligenes, this approach revealed eight distinct protein spots that were present only in gentisate-induced cells. nih.gov Further analysis using mass spectrometry identified one of these proteins (M5) as the inducible gentisate 1,2-dioxygenase, the enzyme that produces this compound. nih.gov
Proteomic analyses have also been used to understand the regulatory networks that control these pathways. In P. alcaligenes, comparing the proteome of the wild-type strain with a mutant lacking the sigma-54 (rpoN) regulatory factor showed that the expression of the inducible gentisate 1,2-dioxygenase is dependent on this factor. nih.gov This demonstrates that proteomics can not only identify the catalytic enzymes but also elucidate their complex regulatory mechanisms. nih.govfrontiersin.org
| Organism | Methodology | Key Findings Related to this compound Pathway |
|---|---|---|
| Pseudomonas alcaligenes NCIB 9867 | 2D-PAGE, MALDI-TOF MS | Identified an inducible gentisate 1,2-dioxygenase (protein M5) expressed only in the presence of gentisate. nih.gov |
| Pseudomonas alcaligenes (rpoN mutant) | 2D-PAGE, MALDI-TOF/TOF | Showed that the sigma-54 factor regulates the expression of the inducible gentisate 1,2-dioxygenase. nih.gov |
| Mycobacterium sp. 16F | 2DE-DIGE | Identified upregulation of enzymes in the gentisate pathway during the degradation of pyrene. tandfonline.com |
| Candida parapsilosis | Transcriptomics and Proteomics | Demonstrated high upregulation of gentisate pathway enzymes when grown on hydroxyaromatic substrates. plos.org |
Metabolomics for Pathway Intermediates Profiling
Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. doe.gov This methodology is critical for directly observing and quantifying pathway intermediates like this compound, providing a real-time snapshot of metabolic activity. mdpi.commdpi.com Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are central to metabolomic profiling. asm.orgmdpi.com
Metabolomic studies can confirm the functionality of a proposed degradation pathway by detecting the expected intermediates. In Paenibacillus sp. strain NyZ101, which degrades 3-hydroxybenzoate, HPLC analysis confirmed the presence of gentisate as a catabolic product. nih.gov Furthermore, the conversion of this compound (λmax ≈ 330 nm) to fumarylpyruvate (λmax ≈ 345 nm) can be monitored spectrophotometrically, providing a direct assay for this compound isomerase activity. nih.gov
A sophisticated application of metabolomics has been the development of whole-cell biosensors. Research on Cupriavidus necator H16 revealed that this compound itself is the primary inducer molecule for the gtdA gene, which encodes gentisate 1,2-dioxygenase. nih.govacs.org By linking the promoter of this gene to a reporter system, scientists created a biosensor capable of detecting gentisic acid by its conversion to the highly unstable this compound, demonstrating a powerful integration of genomics and metabolomics. nih.govacs.org This approach allows for the high-throughput screening of microorganisms and the detection of transient pathway intermediates that are difficult to measure with conventional methods. acs.org
| Metabolite(s) Profiled | Analytical Technique | Research Context | Key Finding |
|---|---|---|---|
| Gentisate, this compound, Fumarylpyruvate | HPLC, Spectrophotometry | Analysis of 3-hydroxybenzoate degradation in Paenibacillus sp. NyZ101. nih.gov | Confirmed the presence of a functional gentisate pathway and this compound isomerase activity. nih.gov |
| This compound | Whole-cell biosensor (fluorescence readout) | Elucidation of gene regulation in Cupriavidus necator H16. nih.govacs.org | Identified this compound as the direct inducer for the gentisate degradation gene cluster. nih.gov |
| Phthalate, Salicylate (B1505791) | Metabolite Profiling | Degradation of fluorene (B118485) and dibenzofuran (B1670420) by Terrabacter sp. DBF63. nih.gov | Showed that different aromatic compounds can be funneled into distinct lower pathways. nih.gov |
| This compound/Fumarylpyruvate | LC-MS | Metabolomic profiling of cerebrospinal fluid in human health studies. acs.org | Demonstrates the detection of acylpyruvates in complex biological samples. acs.org |
Future Research Directions and Unanswered Questions in Maleylpyruvate Studies
Elucidation of Novel Maleylpyruvate Transformation Mechanisms in Diverse Microorganisms
The known metabolic fate of this compound primarily involves two routes: isomerization to fumarylpyruvate followed by hydrolysis, or direct hydrolysis to maleate (B1232345) and pyruvate (B1213749). asm.orgsjtu.edu.cnnih.govasm.orgnih.govresearchgate.net However, the vast diversity of microorganisms suggests that alternative transformation mechanisms may exist.
Future research should focus on:
Exploring diverse microbial habitats: Investigating a wider range of bacteria and archaea from various environments could reveal novel enzymes and pathways for this compound degradation.
Characterizing thiol-dependent isomerases: While glutathione (B108866) (GSH), mycothiol (B1677580) (MSH), and L-cysteine-dependent this compound isomerases have been identified in Gram-negative, high-G+C Gram-positive, and low-G+C Gram-positive bacteria respectively, the full extent of thiol co-factor diversity and its evolutionary significance remains to be explored. sjtu.edu.cnnih.govnih.govnih.gov
Investigating the direct hydrolysis pathway: The direct hydrolysis of this compound is considered a less common route. researchgate.netrsc.org Further studies are needed to understand its prevalence, the enzymes involved (this compound hydrolases), and the subsequent metabolism of maleate. sjtu.edu.cnnih.govresearchgate.net In Pseudomonas alcaligenes NCIMB 9867, a this compound hydrolase (HbzF) has been characterized, but the complete degradation pathway is still not fully elucidated. sjtu.edu.cnnih.govnih.gov
Identification and Characterization of Additional Regulatory Networks Governing this compound Metabolism
The regulation of metabolic pathways is crucial for cellular efficiency and adaptation. While some regulatory elements of this compound metabolism have been identified, a comprehensive understanding is still lacking.
Key areas for future investigation include:
Identifying novel regulatory proteins: In Ralstonia sp. strain U2, the nagR gene, a LysR-type transcriptional regulator, is involved in the regulation of the naphthalene (B1677914) degradation pathway which proceeds via gentisate and this compound. asm.org The search for other regulators in different organisms is a promising avenue.
Unraveling inducer molecules: A recent study on Cupriavidus necator H16 identified 3-maleylpyruvic acid (3-MPA) as the primary inducer of the CnGtdR/PgtdA-inducible gene expression system, which is involved in gentisate catabolism. acs.org Identifying the specific inducers for other this compound pathway operons is essential for understanding their regulation.
Mapping global regulatory networks: The interplay between the regulation of this compound metabolism and other cellular processes is an area that requires further exploration. nih.govresearchgate.netnih.govmdpi.com Understanding how these pathways are integrated into the broader metabolic and regulatory networks of the cell will provide a more holistic view. nih.govresearchgate.netmdpi.com
Comprehensive Characterization of Unexplored Microbial this compound Pathways
Many studies have focused on a limited number of model organisms. A broader survey of microorganisms is necessary to fully appreciate the diversity of this compound metabolism.
Future research directions should include:
Genomic and metagenomic screening: Mining genomic and metagenomic datasets can help identify novel genes and gene clusters potentially involved in this compound degradation in a wide range of uncultured microorganisms.
Functional characterization of orphan enzymes: The nagJ, nagM, and nagN genes in Ralstonia sp. strain U2 are part of the gentisate catabolic operon, but their specific functions remain unknown. asm.orgasm.org Characterizing such "orphan" enzymes is crucial for a complete understanding of the pathway.
Investigating pathway variations: Different organisms may employ variations of the known this compound pathways. For instance, some bacteria possess both a fumarylpyruvate hydrolase and this compound hydrolases, suggesting the potential for two alternative routes for this compound catabolism. asm.orgnih.gov
Engineering of this compound Pathways for Enhanced Bioremediation of Pollutants
The microbial degradation of aromatic compounds via the gentisate pathway, with this compound as a central intermediate, presents significant opportunities for bioremediation. rsc.orgsustaine.orgmdpi.comresearchgate.net
Future engineering efforts could focus on:
Optimizing enzyme activity and stability: Genetic and protein engineering techniques can be used to improve the catalytic efficiency, substrate specificity, and stability of key enzymes like gentisate 1,2-dioxygenase and this compound isomerase. sustaine.org
Constructing novel degradation pathways: By combining genes from different organisms, it may be possible to create synthetic pathways capable of degrading recalcitrant aromatic pollutants more efficiently. researchgate.net
Developing microbial chassis for bioremediation: Engineering robust microbial strains that can thrive in polluted environments and efficiently express the desired degradation pathways is a key goal. researchgate.netrsc.org This includes enhancing the genetic stability of the introduced catabolic activities. researchgate.net
Deeper Understanding of Evolutionary Trajectories and Functional Divergence in this compound Enzymes
The enzymes of the this compound pathway provide an excellent model for studying enzyme evolution and the emergence of new catalytic functions. openaccessjournals.combiorxiv.org
Unanswered questions in this area include:
Tracing the evolutionary origins of this compound isomerases: The existence of phylogenetically unrelated, thiol-dependent this compound isomerases (GSH-, MSH-, and L-cysteine-dependent) suggests a complex evolutionary history. nih.gov Understanding the selective pressures that led to the evolution of these different enzyme families is a key research goal. nih.govopenaccessjournals.com
Investigating the functional divergence of related enzymes: Some glutathione S-transferases (GSTs) function as this compound isomerases, where GSH acts as a cofactor rather than a substrate. frontiersin.org Studying the evolutionary path from canonical GSTs to these specialized isomerases can provide insights into the mechanisms of enzyme functional divergence. openaccessjournals.comfebscongress.org
Reconstructing ancestral enzymes: The use of ancestral protein reconstruction can help to trace the evolutionary trajectory of specific traits, such as allosteric regulation, in this compound pathway enzymes. febscongress.org
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Metabolism
A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, is essential for a comprehensive understanding of this compound metabolism. liverpool.ac.uklums.edu.pkfrontiersin.orgmdpi.comkcl.ac.uk
Future research should aim to:
Q & A
Q. What are the standard experimental protocols for synthesizing maleylpyruvate in vitro?
this compound synthesis typically involves enzymatic pathways, such as the catalysis of homogentisate via homogentisate dioxygenase (HGD) in microbial or mammalian systems . Key steps include:
- Reagent Preparation : Use purified HGD enzyme, homogentisate substrate, and cofactors (e.g., Fe²⁺, ascorbate) under controlled pH (6.5–7.5) .
- Reaction Monitoring : Employ UV-Vis spectroscopy (λ = 330 nm) to track this compound formation, with periodic sampling for HPLC validation .
- Yield Optimization : Adjust substrate concentration (0.1–1.0 mM) and incubation time (30–120 mins) to mitigate side-product formation .
Q. How can this compound be characterized spectroscopically to confirm its structure?
A multi-technique approach is recommended:
- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., α,β-unsaturated ketone signals at δ 6.2–6.8 ppm and δ 170–180 ppm, respectively) .
- Mass Spectrometry : Use ESI-MS in negative ion mode to detect the molecular ion [M-H]⁻ at m/z 173.1 .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹) and conjugated double bonds (C=C at 1600–1650 cm⁻¹) .
Q. What are the primary challenges in detecting this compound in biological matrices?
Challenges include:
- Low Abundance : Use high-sensitivity LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C₆-maleylpyruvate) to improve detection limits .
- Matrix Interference : Pre-treat samples with solid-phase extraction (C18 columns) to remove proteins and lipids .
- Instability : Conduct analyses at 4°C under inert atmospheres to prevent oxidative degradation .
Advanced Research Questions
Q. How can computational modeling elucidate this compound’s role in metabolic pathways?
- Molecular Dynamics (MD) Simulations : Model interactions between this compound and enzymes (e.g., this compound isomerase) to identify binding affinities and catalytic residues .
- Metabolic Flux Analysis (MFA) : Integrate ¹³C-tracing data with genome-scale models to quantify this compound turnover rates in Pseudomonas spp. .
- Docking Studies : Use AutoDock Vina to predict substrate-enzyme compatibility and guide mutagenesis experiments .
Q. How should contradictory data on this compound’s cytotoxicity be resolved?
Apply a systematic framework:
- Source Validation : Cross-check reagent purity (≥98% by HPLC) and cell line authenticity (STR profiling) to rule out experimental artifacts .
- Dose-Response Replication : Test cytotoxicity across multiple concentrations (0.1–100 µM) in primary and immortalized cells .
- Mechanistic Triangulation : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify off-target effects or compensatory pathways .
Q. What methodological strategies optimize this compound production in engineered microbial strains?
- Promoter Engineering : Replace native HGD promoters with inducible systems (e.g., T7/lacO) to enhance expression in E. coli .
- Cofactor Balancing : Overexpress ferredoxin reductases to maintain Fe²⁺ availability during large-scale fermentation .
- Fed-Batch Optimization : Use dynamic pH control (6.8–7.2) and glucose feeding to prolong the stationary phase and maximize titers .
Data Analysis and Interpretation
Q. Which statistical methods are appropriate for analyzing this compound’s metabolic flux variability?
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-omics datasets to identify dominant metabolic trends .
- Bayesian Hierarchical Modeling : Quantify uncertainty in flux estimates when replicate numbers are limited (n < 5) .
- ANOVA with Tukey’s HSD : Compare this compound levels across treatment groups while controlling for batch effects .
Q. How can this compound’s reactivity be quantified under varying physiological conditions?
- Kinetic Assays : Measure kcat/Km using stopped-flow spectroscopy to assess pH-dependent activity (pH 5.0–8.0) .
- Redox Potentiometry : Determine E°’ values via cyclic voltammetry to predict stability in oxidative environments .
- Computational pKa Prediction : Use MarvinSuite or ChemAxon to model ionization states and reactivity .
Experimental Design Considerations
Q. What controls are essential in this compound-related enzyme inhibition studies?
- Negative Controls : Include reactions without substrate or enzyme to detect non-specific background .
- Positive Controls : Use known inhibitors (e.g., succinate analogs) to validate assay sensitivity .
- Blinding : Assign sample labels randomly to minimize observer bias during data collection .
Q. How should researchers address this compound’s photolability in fluorescence-based assays?
- Light Exposure Minimization : Use amber vials and dimmed lighting during experiments .
- Quencher Addition : Incorporate 1 mM NaN₃ to scavenge reactive oxygen species generated under UV .
- Real-Time Monitoring : Employ in-situ probes (e.g., O₂ sensors) to correlate degradation rates with environmental factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
